Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride
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Overview
Description
Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride is a chemical compound that features a cyclopentyl group attached to a benzylamine moiety, which is further substituted with three methoxy groups at the 3, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride typically involves the following steps:
Preparation of 3,4,5-Trimethoxybenzylamine: This can be synthesized by reacting 3,4,5-trimethoxybenzaldehyde with ammonia or an amine source under reductive amination conditions.
Formation of Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine: The 3,4,5-trimethoxybenzylamine is then reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to form the desired amine.
Hydrochloride Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The benzylamine moiety can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzylamines.
Scientific Research Applications
Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the effects of methoxy-substituted benzylamines on biological systems.
Mechanism of Action
The mechanism of action of Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the benzylamine moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzylamine: Lacks the cyclopentyl group but shares the methoxy-substituted benzylamine core.
Cyclopentylamine: Contains the cyclopentyl group but lacks the methoxy-substituted benzylamine core.
Trimethoprim: Contains a similar methoxy-substituted benzylamine moiety but with additional functional groups.
Uniqueness
Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride is unique due to the combination of the cyclopentyl group and the 3,4,5-trimethoxybenzylamine core, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone .
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]cyclopentanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-16-12-6-4-5-7-12;/h8-9,12,16H,4-7,10H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQVACIPSUPLBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2CCCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424934 |
Source
|
Record name | CYCLOPENTYL-(3,4,5-TRIMETHOXY-BENZYL)-AMINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052525-88-8 |
Source
|
Record name | CYCLOPENTYL-(3,4,5-TRIMETHOXY-BENZYL)-AMINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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